molecular formula C16H13FN6S B12144793 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12144793
M. Wt: 340.4 g/mol
InChI Key: NIWYQEBELGWPBG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, featuring a benzimidazole moiety linked via a sulfanyl group to the triazole core and a 2-fluorophenyl substituent at position 3. Such structural features are critical for interactions with biological targets, including enzymes and receptors .

Properties

Molecular Formula

C16H13FN6S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(2-fluorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H13FN6S/c17-11-6-2-1-5-10(11)15-21-22-16(23(15)18)24-9-14-19-12-7-3-4-8-13(12)20-14/h1-8H,9,18H2,(H,19,20)

InChI Key

NIWYQEBELGWPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(N2N)SCC3=NC4=CC=CC=C4N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Sulfanyl Linkage Formation: The benzimidazole intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group.

    Triazole Ring Construction: The final step involves the cyclization of the intermediate with a hydrazine derivative and a fluorophenyl-substituted nitrile or aldehyde under basic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl group (-S-) undergoes oxidation and alkylation:

  • Oxidation : Reacts with oxidizing agents (e.g., H₂O₂, KMnO₄) to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives .

  • Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) under basic conditions (NaOH/MeOH) to form thioether derivatives .

Triazole Ring Modifications

  • Amino Group Reactions : The 4-amino group participates in condensation (e.g., Schiff base formation) or acylation with reagents like acyl chlorides .

  • Electrophilic Substitution : The triazole ring undergoes halogenation or nitration at the 5-position under acidic conditions .

Fluorophenyl Substitution

The 2-fluorophenyl group can undergo nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions .

Reagents, Conditions, and Products

Reaction Type Reagents/Conditions Major Products Key References
Sulfanyl Oxidation H₂O₂ (30%), acetic acid, 60°C, 2hSulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Alkylation Alkyl halides, NaOH/MeOH, RT, 2.5hThioether derivatives (e.g., 3-[(benzylthio)methyl]-substituted analogs)
Schiff Base Formation Aldehydes/ketones, EtOH, reflux, 4hSchiff bases (e.g., N=CH-Ar derivatives)
Nucleophilic Substitution K₂CO₃, DMF, 80°C, 6h2-Substituted phenyl derivatives (e.g., 2-methoxy or 2-amino analogs)
Acylation Acetyl chloride, pyridine, 0°C, 1hAcetylated triazole derivatives (e.g., 4-acetamido-triazole)

Mechanistic Insights

  • Alkylation : The sulfanyl group acts as a nucleophile, attacking electrophilic alkyl halides in an Sₙ2 mechanism .

  • Oxidation : Proceeds via radical intermediates, with H₂O₂ generating hydroxyl radicals that abstract hydrogen from the sulfur atom .

  • Schiff Base Formation : The 4-amino group condenses with carbonyl compounds, forming imine bonds through dehydration .

Biological Relevance

Derivatives of this compound show enhanced antibacterial and anticancer activity post-modification. For example:

  • Sulfone derivatives exhibit improved inhibition against E. coli (MIC = 5 µg/mL) .

  • Schiff base analogs demonstrate potent EGFR T790M inhibition (IC₅₀ = 0.18 µM) .

Synthetic Considerations

  • Microwave-assisted synthesis reduces reaction times (e.g., 3 min for acylation) .

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance NAS reactivity.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds containing a triazole ring exhibit significant activity against various bacterial strains and fungi.

  • Mechanism of Action : The antimicrobial efficacy of triazoles is often attributed to their ability to inhibit the synthesis of ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death.
  • Research Findings :
    • A study demonstrated that related triazole derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .
    • Another research highlighted that benzimidazole derivatives exhibited excellent antifungal properties against Candida species and Aspergillus fungi .
  • Case Studies :
    • In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing superior antibacterial activity compared to conventional antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of triazole derivatives has also been a focal point of research.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
  • Research Findings :
    • Several studies have reported that benzimidazole and triazole derivatives demonstrate cytotoxic effects on multiple cancer cell lines, including breast, lung, and colon cancers .
    • Notably, a derivative similar to the compound exhibited significant cytotoxicity against MCF7 breast cancer cells at concentrations as low as 10510^{-5} M .
  • Case Studies :
    • A study evaluated a series of benzimidazole derivatives for their anticancer activity and found that certain modifications enhanced their efficacy against various cancer types .

Anti-inflammatory Activities

In addition to antimicrobial and anticancer effects, triazole compounds have shown promise as anti-inflammatory agents.

  • Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines or interfere with inflammatory signaling pathways.
  • Research Findings :
    • Some studies have indicated that specific triazole derivatives can significantly reduce inflammation in animal models by modulating immune responses .
    • The compound's structural features may enhance its ability to interact with targets involved in inflammation.
  • Case Studies :
    • In experiments comparing anti-inflammatory effects with ibuprofen, certain triazole derivatives demonstrated comparable or superior efficacy without significant toxicity .

Mechanism of Action

The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. In antimicrobial applications, it binds to bacterial enzymes, inhibiting their function and leading to cell death. In cancer therapy, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

Pyridinyl vs. Phenyl Derivatives
  • 3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (7) Structural difference: Pyridinyl group at position 5 instead of 2-fluorophenyl. Biological impact: Pyridinyl derivatives exhibit improved solubility due to the nitrogen atom’s polarity but may show reduced membrane permeability compared to hydrophobic aryl groups. In tyrosinase inhibition assays, pyridinyl analogues (e.g., compound 3a) demonstrated IC₅₀ values in the micromolar range . Synthesis: Prepared via S-benzylation of 4-amino-triazole intermediates with fluorobenzyl halides .
Methylphenyl (p-Tolyl) Derivatives
  • 3-((2-Fluorobenzyl)thio)-5-(p-tolyl)-4H-1,2,4-triazol-4-amine Structural difference: p-Tolyl (4-methylphenyl) group at position 4. However, steric effects may reduce binding affinity compared to electron-withdrawing fluorine .

Modifications on the Sulfanyl-Linked Side Chain

Benzimidazole vs. Benzo[d]thiazole Derivatives
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
    • Structural difference: Benzo[d]thiazole replaces benzimidazole, and the triazole is a 1,2,3-triazole isomer.
    • Biological impact: Benzo[d]thiazole derivatives are associated with antiproliferative activity, but 1,2,3-triazoles generally exhibit lower metabolic stability than 1,2,4-triazoles .
Benzyl vs. Alkyl Sulfanyl Groups
  • 3-(Isopropylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4b)
    • Structural difference: Isopropylthio group instead of benzimidazolylmethyl sulfanyl.
    • Biological impact: Alkylthio groups reduce aromatic interactions but improve solubility. Compound 4b showed moderate antibacterial activity (MIC = 32 µg/mL) compared to benzimidazole derivatives (MIC = 1.5–3.125 µg/mL) .

Functional Group Additions and Their Effects

Hydroxyphenyl Derivatives
  • 3-(Methylthio)-5-(1-hydroxyphenyl)-4H-1,2,4-triazol-4-amine
    • Structural difference: Hydroxyphenyl at position 5 instead of 2-fluorophenyl.
    • Biological impact: Hydroxyl groups enhance solubility and hydrogen bonding but may reduce membrane permeability. These derivatives exhibited 90% inhibition of Candida albicans at 0.01% concentration .
Methoxybenzyl Derivatives
  • 3-[(4-Methoxybenzyl)sulfanyl]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine Structural difference: 4-Methoxybenzyl sulfanyl group.

Physicochemical and Pharmacokinetic Comparisons

Compound logP Molecular Weight Solubility (mg/mL) Key Substituents
Target Compound 3.2 396.43 0.12 Benzimidazole, 2-fluorophenyl
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl) 2.8 313.38 0.45 Pyridinyl, 4-fluorobenzyl
3-(Isopropylthio)-5-(thiophen-2-ylmethyl) 2.5 254.34 0.78 Thiophenemethyl, isopropylthio
3-(Methylthio)-5-(1-hydroxyphenyl) 1.9 237.29 1.20 Hydroxyphenyl, methylthio
  • Pyridinyl and hydroxyphenyl derivatives exhibit better solubility, making them suitable for oral formulations .

Biological Activity

The compound 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine is a derivative of benzimidazole and triazole, two classes of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C15H14FN5S\text{C}_{15}\text{H}_{14}\text{F}\text{N}_5\text{S}

This compound features a benzimidazole moiety linked to a triazole ring, which is critical for its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole and triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains.

Antibacterial Properties

A study demonstrated that derivatives containing the triazole ring showed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to standard antibiotics. For instance:

Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus16Ciprofloxacin25
Escherichia coli32Ampicillin50
Pseudomonas aeruginosa64Gentamicin30

These results suggest that the compound exhibits potent antibacterial properties, particularly against resistant strains such as MRSA .

Antifungal Activity

The compound also demonstrated antifungal activity. In vitro studies indicated effective inhibition against common fungal pathogens such as Candida albicans and Aspergillus fumigatus. The MIC values were notably lower than those of conventional antifungal agents like fluconazole, highlighting its potential as an alternative treatment .

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. The specific compound's efficacy was evaluated across multiple cancer cell lines.

Case Studies

  • Cell Line Studies : The cytotoxic effects of the compound were tested on various cancer cell lines including:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    The IC50 values ranged from 10 to 20 µM, indicating significant cytotoxicity compared to untreated controls.
  • Mechanism of Action : The anticancer mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. This was supported by flow cytometry analysis which showed an increase in sub-G1 phase cells, indicative of apoptosis .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line Result
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
Escherichia coliMIC = 32 µg/mL
Pseudomonas aeruginosaMIC = 64 µg/mL
AntifungalCandida albicansMIC < standard
Aspergillus fumigatusMIC < standard
AnticancerHeLaIC50 = 15 µM
MCF-7IC50 = 12 µM
A549IC50 = 18 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 1H-benzimidazole-2-methanethiol and 5-(2-fluorophenyl)-4H-1,2,4-triazol-4-amine under basic conditions (e.g., NaOH or K₂CO₃ in DMF) . Key intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C), FT-IR, and mass spectrometry. For structural confirmation, single-crystal X-ray diffraction (as in ) is recommended .

Q. How can researchers optimize reaction yields for the sulfanyl linkage in this compound?

  • Methodology : Microwave-assisted synthesis (e.g., 100–120°C for 10–20 minutes) significantly improves reaction efficiency compared to conventional heating . Solvent selection (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for thiol:triazole derivative) are critical. Monitor progress via TLC and adjust reaction time based on intermediate stability.

Q. What analytical techniques are essential for purity assessment of this compound?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>98%). Melting point determination (e.g., 180–185°C) and elemental analysis (C, H, N, S) provide additional validation .

Advanced Research Questions

Q. How can contradictory bioactivity data for triazole-benzimidazole hybrids be resolved in pharmacological studies?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or stereochemical variations. Perform dose-response studies across multiple models (e.g., microbial strains, cancer cell lines) and validate results using computational docking (e.g., AutoDock Vina) to analyze binding affinities to target proteins .

Q. What strategies are effective for improving the solubility and bioavailability of this compound?

  • Methodology : Derivatization at the sulfanyl or triazole positions (e.g., introducing hydrophilic groups like -OH or -COOH) enhances solubility. Use logP calculations (via ChemDraw) to predict lipophilicity. For in vitro testing, employ co-solvents (e.g., DMSO ≤1% v/v) to maintain solubility without cytotoxicity .

Q. How can researchers design experiments to study the metabolic stability of this compound?

  • Methodology : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Compare half-life (t₁/₂) and intrinsic clearance rates. Use CYP450 inhibition assays to identify metabolic pathways .

Experimental Design & Data Analysis

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in triazole derivatives?

  • Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate substituent electronic effects (Hammett σ constants) with bioactivity. Use molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in target binding pockets .

Q. How should researchers handle conflicting crystallographic data for triazole-containing compounds?

  • Methodology : Re-examine crystallization conditions (solvent, temperature) to resolve polymorphic discrepancies. Validate hydrogen bonding patterns (e.g., N–H···S interactions) via Hirshfeld surface analysis (CrystalExplorer) .

Safety & Environmental Considerations

Q. What protocols ensure safe disposal of waste containing benzimidazole-thiol intermediates?

  • Methodology : Neutralize acidic/basic waste with 10% NaOH or HCl before incineration. Follow EPA guidelines for halogenated waste (due to the fluorophenyl group) and document disposal via SDS-compliant records .

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